Cas no 338410-23-4 (ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate)
![ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate structure](https://ja.kuujia.com/images/noimg.png)
ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate 化学的及び物理的性質
名前と識別子
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- ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate
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ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI71486-500mg |
ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate |
338410-23-4 | >90% | 500mg |
$720.00 | 2024-04-20 | |
abcr | AB580180-500mg |
Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate; . |
338410-23-4 | 500mg |
€678.60 | 2024-08-02 | ||
abcr | AB580180-1g |
Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate; . |
338410-23-4 | 1g |
€1312.80 | 2024-08-02 | ||
A2B Chem LLC | AI71486-10mg |
ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate |
338410-23-4 | >90% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896479-1g |
Ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate |
338410-23-4 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
A2B Chem LLC | AI71486-1g |
ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate |
338410-23-4 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI71486-1mg |
ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate |
338410-23-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI71486-5mg |
ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate |
338410-23-4 | >90% | 5mg |
$214.00 | 2024-04-20 |
ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoateに関する追加情報
Ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate: A Comprehensive Overview
Ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate, with CAS No. 338410-23-4, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which includes a piperazine ring, a methoxyphenyl group, and a cyanosulfanyl moiety. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.
The piperazine core of this compound is a six-membered ring containing two nitrogen atoms. Piperazine derivatives are widely studied due to their ability to interact with various biological targets, such as enzymes and receptors. The 4-(4-methoxyphenyl) substituent adds further complexity to the molecule, introducing electronic and steric effects that can influence its pharmacokinetic properties. The cyanosulfanyl group, on the other hand, introduces sulfur into the structure, which can enhance the compound's stability and bioavailability.
Recent studies have highlighted the potential of ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate in the treatment of neurodegenerative diseases. Researchers have found that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Its ability to cross the blood-brain barrier makes it particularly appealing for targeting central nervous system disorders.
In addition to its therapeutic potential, this compound has also been explored for its role in enzyme inhibition. The amino group within its structure plays a critical role in binding to enzyme active sites, potentially inhibiting enzymes associated with diseases such as cancer and inflammation. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various enzyme targets, providing valuable insights into its mechanism of action.
The synthesis of ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the piperazine ring, the introduction of the methoxyphenyl substituent, and the incorporation of the cyanosulfanyl group. These steps are optimized to ensure high yields and purity, which are essential for subsequent biological testing.
From an analytical standpoint, this compound has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses confirm its molecular structure and provide insights into its conformational flexibility. Such information is crucial for understanding how the compound interacts with biological systems and for designing further experiments to evaluate its efficacy.
Looking ahead, ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-y]propnoate holds immense potential as a lead compound for drug development. Its unique combination of functional groups and favorable pharmacokinetic properties positions it as a strong candidate for addressing unmet medical needs. Continued research into its biological activity and mechanisms will undoubtedly shed more light on its therapeutic applications.
338410-23-4 (ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate) 関連製品
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